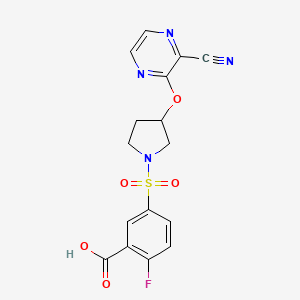
5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C16H13FN4O5S and its molecular weight is 392.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid is a complex compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034577-09-6 |
| Molecular Weight | 392.4 g/mol |
| Molecular Formula | C₁₆H₁₃FN₄O₅S |
The biological activity of this compound primarily revolves around its interaction with various molecular targets. Research indicates that it may inhibit specific kinases involved in cell cycle regulation, particularly Checkpoint Kinase 1 (CHK1), which plays a crucial role in DNA repair and cell proliferation . This inhibition can lead to enhanced apoptosis in cancer cells, making it a candidate for cancer therapy.
Therapeutic Applications
- Cancer Treatment : The compound shows promise as an anti-cancer agent due to its ability to induce apoptosis in tumor cells by targeting cellular signaling pathways involved in growth and survival.
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Studies and Research Findings
Research has demonstrated the efficacy of related compounds in various preclinical models:
- A study highlighted the effectiveness of pyrazine derivatives in inhibiting tumor growth in ovarian cancer models, suggesting that similar mechanisms might be applicable to this compound .
- Another investigation into the pharmacological properties of pyrrolidine derivatives found that they could modulate neurotransmitter systems, indicating potential applications in treating psychiatric disorders .
科学的研究の応用
Chemical Properties and Structure
The chemical structure of 5-((3-((3-Cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid is characterized by the following:
- Molecular Formula: C16H13FN₄O5S
- Molecular Weight: 392.4 g/mol
- CAS Number: 2034577-09-6
This compound features a fluorobenzoic acid moiety linked to a pyrrolidine and cyanopyrazine, which may contribute to its biological activity.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit specific kinases involved in cancer cell proliferation, such as Checkpoint Kinase 1 (CHK1), which is crucial for DNA damage response mechanisms . The ability to target such pathways suggests that this compound could be further explored as a potential anticancer agent.
Anti-inflammatory Effects
In silico studies have highlighted the potential of this compound as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for the treatment of inflammatory conditions. The molecular docking studies suggest that modifications in the structure can enhance its binding affinity to the enzyme, indicating pathways for optimization and further development .
Case Studies and Research Findings
Several case studies highlight the applications and potential benefits of this compound:
特性
IUPAC Name |
5-[3-(3-cyanopyrazin-2-yl)oxypyrrolidin-1-yl]sulfonyl-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O5S/c17-13-2-1-11(7-12(13)16(22)23)27(24,25)21-6-3-10(9-21)26-15-14(8-18)19-4-5-20-15/h1-2,4-5,7,10H,3,6,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPKOHAAAPUEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














